
3-Nitrophenylguanidine Nitrate
Descripción general
Descripción
3-Nitrophenylguanidine Nitrate is a biochemical used for proteomics research . It has a molecular formula of C7H8N4O2•HNO3 and a molecular weight of 243.18 .
Synthesis Analysis
The synthesis of 3-Nitrophenylguanidine Nitrate involves specific reaction conditions at a temperature between 120 - 140 degrees Celsius for a duration of 0.25 hours .
Chemical Reactions Analysis
The decomposition of guanidinium nitrate, a related compound, has been studied. It was found that the decomposition is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable .
Aplicaciones Científicas De Investigación
Synthesis of Benzotriazin : It's used in the synthesis of 4-substituted 2-nitrophenylguanidines and their nitrates, which can be cyclized to form 3-amino-7-substituted 1,2,4-benzotriazin (Pazdera & Potáček, 1989).
High-Performance Energetic Materials : It's significant in the synthesis of nitrate, perchlorate, and dinitramide salts, crucial for evaluating explosive performance and shipping classification (Fischer, Klapötke & Stierstorfer, 2012).
Wastewater Treatment Research : This compound is studied for its role in the degradation of nitroguanidine wastewater components (Williams, Macgillivray & Sisk, 1988).
Mutagenesis Studies : Nitrosoguanidine, a related compound, is used in research for direct mutagenesis, chromosome replication studies, and chromosome mapping due to its ability to induce mutations (Guerola, Ingraham & Cerdá-Olmedo, 1971).
Biomarker in Oxidative Stress : 3-Nitrophenylguanidine Nitrate derivatives like 3-Nitrotyrosine are used as biomarkers to study oxidative stress and protein nitration during biological aging (Gokulrangan et al., 2007).
Laser Ignitible Explosives : It has potential applications as a laser ignitible primary explosive in various tests (Fischer, Joas, Klapötke & Stierstorfer, 2013).
US Army Propellant Components : It serves as an intermediate in the synthesis of nitroguanidine, a primary component of US Army triple-base propellants (Mullen, Morgan, Lewis, Wheeler & Korte, 1988).
Health and Physical Performance : Nitrate supplementation (NO3) has shown potential in treating blood flow disorders and as an ergogenic aid for athletes (Clements, Lee & Bloomer, 2014).
Medical Research : Its derivatives like Aminoguanidine are studied for inhibiting enzymes like iNOS, affecting processes like intestinal barrier function and oocyte maturation (Unno et al., 1997; Matta et al., 2009).
Environmental Studies : The environmental fate of related compounds like Nitroguanidine is researched, especially their photodegradation and impact on ecotoxicities (Becher et al., 2019).
Mecanismo De Acción
Safety and Hazards
When handling 3-Nitrophenylguanidine Nitrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
nitric acid;2-(3-nitrophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYPCNNGNGURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618266 | |
| Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenylguanidine Nitrate | |
CAS RN |
142992-99-2 | |
| Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





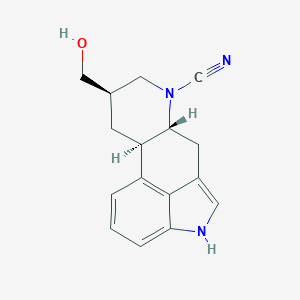
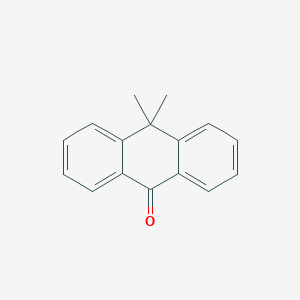
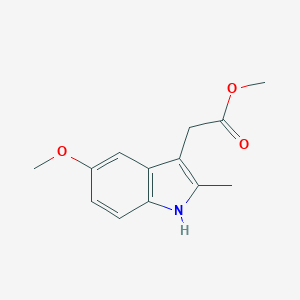
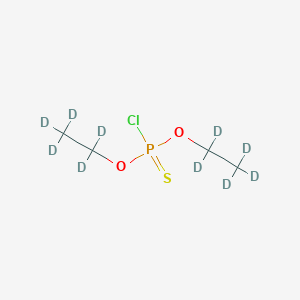
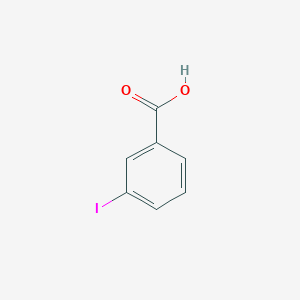
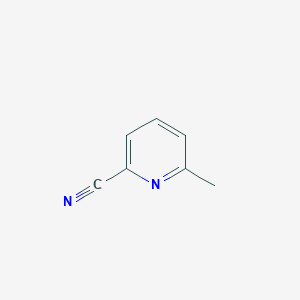

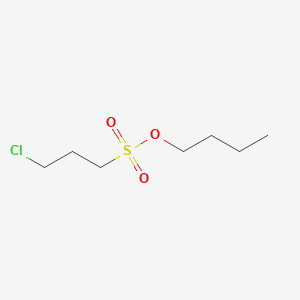
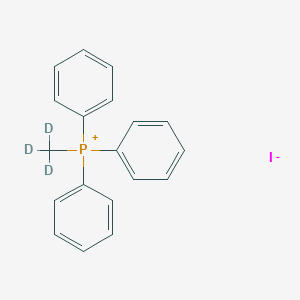

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)